molecular formula C10H18N4O B13250879 {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol

{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B13250879
M. Wt: 210.28 g/mol
InChI Key: UMFIAJONMCNUBW-UHFFFAOYSA-N
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Description

{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that features a piperidine ring, a triazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of appropriate precursors.

    Formation of the Triazole Ring: The triazole ring is often formed through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Linking the Piperidine and Triazole Rings: The piperidine and triazole rings are linked via an ethyl chain, which can be introduced through alkylation reactions.

    Introduction of the Methanol Group: The methanol group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the triazole ring or reduce any oxidized forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to form stable complexes with various biological targets makes it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological pathways, making it a candidate for the development of new drugs.

Industry

In industry, this compound can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the production of advanced materials.

Mechanism of Action

The mechanism of action of {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. The methanol group can also form hydrogen bonds, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-piperidin-2-yl-ethyl)-piperidine: Similar structure but lacks the triazole ring.

    1-(2-piperidin-2-yl-ethyl)-azepane: Similar structure but has an azepane ring instead of a triazole ring.

Uniqueness

The uniqueness of {1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol lies in its combination of a piperidine ring, a triazole ring, and a methanol group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

[1-(2-piperidin-2-ylethyl)triazol-4-yl]methanol

InChI

InChI=1S/C10H18N4O/c15-8-10-7-14(13-12-10)6-4-9-3-1-2-5-11-9/h7,9,11,15H,1-6,8H2

InChI Key

UMFIAJONMCNUBW-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCN2C=C(N=N2)CO

Origin of Product

United States

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